molecular formula C8H12N2 B13429800 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine

5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine

Katalognummer: B13429800
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: XPOIQXZZFHZUMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a methyl group at the 7th position and the tetrahydro configuration adds to its unique chemical properties. Imidazopyridines are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of 2-aminopyridine with aldehydes or ketones followed by cyclization can yield the desired imidazopyridine structure . Transition metal catalysis, metal-free oxidation, and photocatalysis strategies have also been employed for the direct functionalization of imidazopyridines .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective approaches. The modification of existing synthetic methods to enhance yield and reduce costs is a common practice. For instance, the use of cyanoacetohydrazide, aromatic aldehydes, and various diamines in the presence of specific catalysts can lead to the efficient production of functionalized imidazopyridines .

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide or transition metal catalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,5-a]pyridine N-oxides, while substitution reactions can yield various N-alkyl or N-acyl derivatives .

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, imidazopyridines have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine is unique due to its specific tetrahydro configuration and the presence of a methyl group at the 7th position. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C8H12N2

Molekulargewicht

136.19 g/mol

IUPAC-Name

7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H12N2/c1-7-2-3-10-6-9-5-8(10)4-7/h5-7H,2-4H2,1H3

InChI-Schlüssel

XPOIQXZZFHZUMF-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN2C=NC=C2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.